molecular formula C9H13N3O2 B2579508 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane CAS No. 1935578-53-2

8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane

Cat. No.: B2579508
CAS No.: 1935578-53-2
M. Wt: 195.222
InChI Key: NLBBOKLTVTVKKD-UHFFFAOYSA-N
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Safety and Hazards

The safety and hazards associated with 1,2,4-oxadiazole compounds can also vary widely depending on their specific structure and substituents. Some compounds may be classified as Acute Tox. 3 Oral .

Future Directions

The future directions of research on 1,2,4-oxadiazole compounds could involve the design and synthesis of new derivatives with improved properties, as well as further investigation of their biological activities .

Mechanism of Action

Target of Action

The primary targets of 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[34]octane and 5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[31,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .

Mode of Action

The specific interaction of 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[34]octane and 5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3It’s worth noting that certain 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .

Biochemical Pathways

The specific biochemical pathways affected by 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[34]octane and 5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3It’s known that 1,2,4-oxadiazole derivatives can affect a variety of biological pathways due to their broad spectrum of biological activities .

Result of Action

oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous potassium carbonate in dry acetone, with refluxing for several hours . Another method involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other oxadiazole derivatives and contributes to its potential as a versatile compound in various research fields .

Properties

IUPAC Name

5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3.4]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6-11-8(14-12-6)7-2-10-3-9(7)4-13-5-9/h7,10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBBOKLTVTVKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CNCC23COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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